- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Cas no 915377-39-8 (1H-Indole-7-propanoic acid methyl ester)

915377-39-8 structure
Product Name:1H-Indole-7-propanoic acid methyl ester
CAS No:915377-39-8
Molecular Formula:C12H13NO2
Molecular Weight:203.237123250961
CID:1025997
PubChem ID:70700343
1H-Indole-7-propanoic acid methyl ester Properties
Names and Identifiers
-
- 1H-Indole-7-propanoic acid methyl ester
- Methyl 3-(1H-indol-7-yl)propanoate
- Methyl 1H-indole-7-propanoate (ACI)
- DTXSID30743195
- Methyl3-(1H-indol-7-yl)propanoate
- 915377-39-8
-
- InChIKey: LFGLWJYEJQYOEH-UHFFFAOYSA-N
- Inchi: 1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-4,7-8,13H,5-6H2,1H3
- SMILES: O=C(CCC1C2=C(C=CN2)C=CC=1)OC
Computed Properties
- Exact Mass: 203.094628657g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 4
- Monoisotopic Mass: 203.094628657g/mol
- Heavy Atom Count: 15
- Complexity: 230
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.3
- Topological Polar Surface Area: 42.1Ų
1H-Indole-7-propanoic acid methyl ester Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A199009936-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$615.44 | 2023-08-31 | |
Chemenu | CM147233-1g |
methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95% | 1g |
$729 | 2021-08-05 | |
Crysdot LLC | CD11017757-1g |
Methyl 3-(1H-indol-7-yl)propanoate |
915377-39-8 | 95+% | 1g |
$772 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748855-1g |
Methyl 3-(1h-indol-7-yl)propanoate |
915377-39-8 | 98% | 1g |
¥6457.00 |
1H-Indole-7-propanoic acid methyl ester Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Reference
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane
2.1 Reagents: Hydrogen Catalysts: Palladium
2.1 Reagents: Hydrogen Catalysts: Palladium
Reference
- Regioselective synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids as potential insulin receptor activatorsTetrahedron Letters, 2006, 47(43), 7579-7582,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Reference
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ; 4 h, 120 - 130 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
2.1 Reagents: Cupric acetate , Silver hexafluoroantimonate Catalysts: Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Dichloromethane ; 48 - 72 h, 120 - 140 °C
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 24 h, 50 °C
Reference
- Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing GroupSynlett, 2017, 28(20), 2839-2844,
1H-Indole-7-propanoic acid methyl ester Raw materials
- Methyl 3-(1H-Indol-7-yl)acrylate
- 1H-Indole-7-carbaldehyde
- 2,6-Dimethylbenzaldehyde
- 1-Aminoindole
- methyl 2-(dimethoxyphosphoryl)acetate
1H-Indole-7-propanoic acid methyl ester Preparation Products
1H-Indole-7-propanoic acid methyl ester Related Literature
-
Sekar Karthi,Govindan Suresh Kumar,Easwaradas Kreedapathy Girija Mater. Adv., 2020,1, 3466-3475
-
Mkhitar A. Hobosyan,Srbuhi A. Yolchinyan,Karen S. Martirosyan RSC Adv., 2016,6, 66564-66570
-
Fan Zhang,Xiaowen Tang,Chengzhi Liu,Min Huang,Hujun Xie,Ruibo Wu Catal. Sci. Technol., 2022,12, 1651-1662
-
Jian Wang,Wei Lin,Hao Hu,Chunxia Liu,Qiong Cai,Shijian Zhou,Yan Kong New J. Chem., 2021,45, 3067-3078
-
Yan Xu,Xiao-Qiong Wu,Hong-Wu Zhang RSC Adv., 2015,5, 92114-92120
-
Yao-Chih Lu,Roberto Anedda,Hsiu-Hui Chen,Hui-Chu Hsu,Shun-Ju Hsu,Christopher Ratcliffe,Long-Li Lai,John Ripmeester,Hsiu-Fu Hsu J. Mater. Chem. C, 2023,11, 3710-3714
-
L. Boarino,F. Celegato,L. Favre,I. Berbezier Nanoscale, 2014,6, 7469-7473
-
Rasha M. Ahmed,Marwa A. A. Fayed,Mohammed F. El-Behairy,Inas A. Abdallah RSC Adv., 2020,10, 42816-42826
-
Gilles Subra,Ahmad Mehdi,Christine Enjalbal,Muriel Amblard,Luc Brunel,Robert Corriu,Jean Martinez J. Mater. Chem., 2011,21, 6321-6326
Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
CN Supplier
Reagent

SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
CN Supplier
Bulk
https://en.tautochem.com/

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk
http://www.hbganmiao.com/
